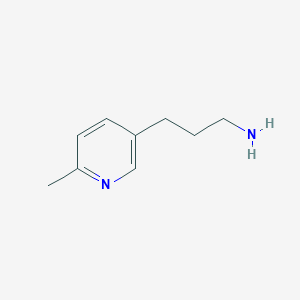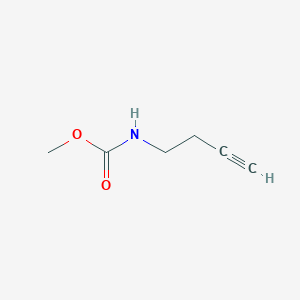
methyl N-(but-3-yn-1-yl)carbamate
Übersicht
Beschreibung
“Methyl N-(but-3-yn-1-yl)carbamate” is a chemical compound with the CAS Number: 852104-71-3 . It has a molecular weight of 127.14 and its IUPAC name is methyl 3-butynylcarbamate . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “methyl N-(but-3-yn-1-yl)carbamate” is 1S/C6H9NO2/c1-3-4-5-7-6(8)9-2/h1H,4-5H2,2H3,(H,7,8) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl N-(but-3-yn-1-yl)carbamate” is a liquid at room temperature . It has a molecular weight of 127.14 .Wissenschaftliche Forschungsanwendungen
Carbamate Derivatives in Molecular Structure Studies
- The study of carbamate derivatives like methyl N-(but-3-yn-1-yl)carbamate can lead to insights into molecular interactions, as demonstrated by Das et al. (2016) who analyzed two carbamate derivatives using single-crystal X-ray diffraction. Their work elucidated the nature of interactions in these molecules through Hirshfeld surfaces and 2D fingerprint plots (Das et al., 2016).
Inhibitory Effects on Metals
- John et al. (2013) explored the interaction and corrosion inhibition properties of methyl carbamate on copper metal in acidic conditions. Their findings, including insights into the molecular structure and inhibitive effects, are valuable for understanding the applications of carbamates in corrosion inhibition (John et al., 2013).
Application in Chromatography
- The utilization of carbamates in chromatographic methods for determining compounds like benomyl and its degradation products in various mediums was discussed by Singh and Chiba (1993). This highlights the role of carbamates in analytical chemistry and their importance in developing accurate measurement techniques (Singh & Chiba, 1993).
Synthesis of New Compounds
- The synthesis of new polyheterocyclic compounds based on chalcones, involving carbamate derivatives, was explored by Velikorodov et al. (2019). Such research demonstrates the potential of carbamates in the development of new chemical entities with possible applications in pharmaceuticals and materials science (Velikorodov et al., 2019).
CO2 Utilization in Synthesis
- Li et al. (2011) discussed the direct production of various carbamates from ammonia, CO2, and alcohols, catalyzed by V2O5. This research offers a perspective on the role of carbamates in environmental chemistry, particularly in CO2 utilization (Li et al., 2011).
Exploring Chemical Reactions
- The hydrolysis of carbamates leading to various chemical products was investigated by Isobaev et al. (2021), providing insights into the chemical reactions and transformations involving carbamate compounds (Isobaev et al., 2021).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
methyl N-but-3-ynylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-3-4-5-7-6(8)9-2/h1H,4-5H2,2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPHYXIRXHSNCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-(but-3-yn-1-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




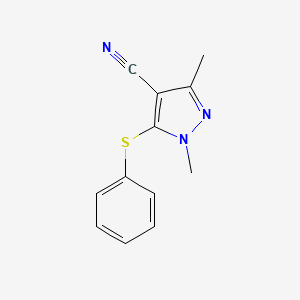
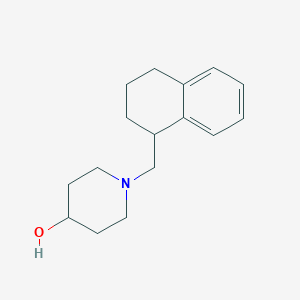
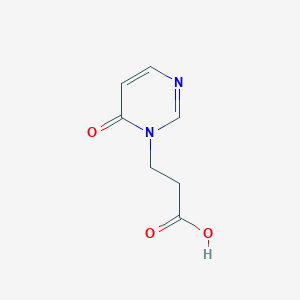
![2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-imidazole](/img/structure/B1426872.png)
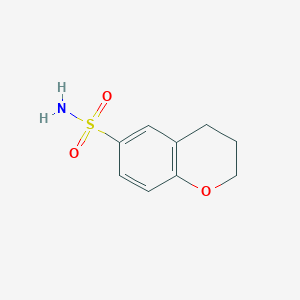
amine](/img/structure/B1426874.png)
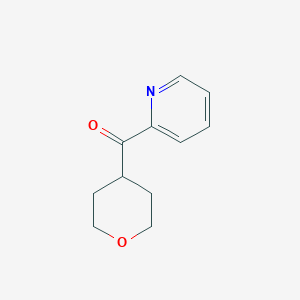
![6-[(methylamino)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B1426877.png)
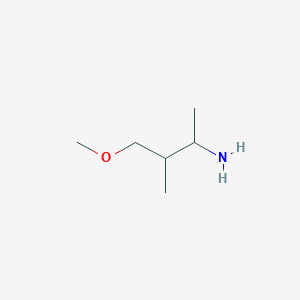
![[1-Cyclopropyl-2-(4-methylphenoxy)ethyl]amine](/img/structure/B1426879.png)
![4-Methoxy-2-[2-(thiophen-3-yl)ethoxy]benzoic acid](/img/structure/B1426881.png)
